molecular formula C14H17N3O3S B11673180 4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11673180
M. Wt: 307.37 g/mol
InChI Key: LEHNTSXUUSWBBV-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    (3,4-Dimethoxyphenyl)acetonitrile: Another related compound with distinct chemical properties.

Uniqueness

4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE stands out due to its unique combination of a tetrahydropyrimidine core with a dimethoxyphenyl group and a sulfanylidene moiety

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C14H17N3O3S/c1-7-11(13(15)18)12(17-14(21)16-7)8-4-5-9(19-2)10(6-8)20-3/h4-6,12H,1-3H3,(H2,15,18)(H2,16,17,21)

InChI Key

LEHNTSXUUSWBBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)N

Origin of Product

United States

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